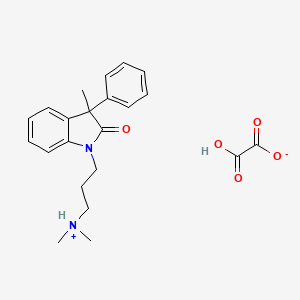
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the dimethylamino propyl group and the methyl and phenyl substituents. The final step involves the formation of the oxalate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents like halogens, nitrating agents, and sulfonating agents are often used.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, viral infections, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, enzymes, and proteins. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .
Eigenschaften
CAS-Nummer |
37391-17-6 |
|---|---|
Molekularformel |
C22H26N2O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
dimethyl-[3-(3-methyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(19(20)23)15-9-14-21(2)3;3-1(4)2(5)6/h4-8,10-13H,9,14-15H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
NSEDLDYHLBZXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCC[NH+](C)C)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















